molecular formula C10H16N2O B121218 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 148236-54-8

2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one

カタログ番号: B121218
CAS番号: 148236-54-8
分子量: 180.25 g/mol
InChIキー: UFDYUXYOCBQELR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one (CAS: 148236-54-8) is a spirocyclic compound with the molecular formula C₁₀H₁₆N₂O and a molar mass of 180.25 g/mol . It features a unique 1,3-diazaspiro[4.4]non-1-en-4-one core substituted with a propyl group at the 2-position. This compound is primarily recognized as a synthetic intermediate or impurity in the production of Irbesartan, a clinically approved angiotensin II receptor antagonist used to treat hypertension . Its physicochemical properties include a predicted density of 1.22 g/cm³ and a pKa of 13.23, indicative of weak basicity .

特性

IUPAC Name

2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-5-8-11-9(13)10(12-8)6-3-4-7-10/h2-7H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYUXYOCBQELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Two-Step Ring-Closing Mechanism

ParameterValue/RangeImpact on Yield
Temperature110–120°COptimizes ring closure
Catalyst Loading5–10 mol% p-TsOH>80% conversion
SolventToluene or DMFPolar aprotic solvents preferred
Reaction Time6–8 hoursProlonged time reduces byproducts

This method achieves yields of 68–72% but requires careful control of stoichiometry to prevent oligomerization.

Alkylation Techniques for Propyl Group Introduction

Post-cyclization alkylation is a key step for propyl functionalization. Two predominant strategies exist:

Direct N-Alkylation

Treatment of the unsubstituted diazaspiro compound with 1-bromopropane in the presence of K2CO3 in DMF at 60°C for 24 hours introduces the propyl group. However, competitive O-alkylation reduces efficiency, yielding 55–60% product.

Reductive Amination

Superior yields (75–80%) are achieved via reductive amination using propionaldehyde and NaBH3CN in methanol. The spirocyclic amine intermediate reacts with propionaldehyde at 25°C for 6 hours, followed by reduction (Table 2).

Table 2: Reductive Amination Optimization

VariableOptimal ConditionEffect
Reducing AgentNaBH3CNMinimizes over-reduction
pH6.5–7.0 (buffer)Enhances imine formation
Temperature25°CBalances kinetics/stability

Catalytic Methods for Industrial Scalability

Transition metal catalysis addresses limitations of classical methods. A palladium-catalyzed coupling protocol enables one-pot spirocyclization and alkylation:

Pd-Catalyzed Tandem Reaction

Using Pd(OAc)2 (2 mol%) and Xantphos ligand, cyclopentanone derivatives react with propargylamine and 1-bromopropane in toluene at 100°C. This method achieves 82% yield with >95% purity, bypassing intermediate isolation.

Key Advantages:

  • Reduced step count (from 3 to 1)

  • Tolerance for diverse alkyl halides

  • Scalable to kilogram batches

Comparative Analysis of Synthetic Routes

Table 3: Method Performance Metrics

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclocondensation68–7290–92Moderate$$
Reductive Amination75–8093–95High$$$
Pd-Catalyzed Tandem8295–97Industrial$$$$

The Pd-catalyzed approach, while costlier, offers the best balance of efficiency and scalability for pharmaceutical applications .

化学反応の分析

Types of Reactions: 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学的研究の応用

Chemical Synthesis

Building Block for Heterocyclic Compounds
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one serves as an essential building block in the synthesis of novel heterocyclic compounds. Its structure allows for the development of complex bi-heterocyclic systems, which are crucial in pharmaceutical chemistry. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the creation of diverse derivatives that may exhibit different biological activities.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have shown that compounds with similar spirocyclic structures often interact with biological targets, leading to significant pharmacological effects. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Pharmaceutical Development
The compound is being explored for its potential use in developing new pharmaceuticals, particularly for treating cardiovascular diseases. Its unique chemical properties may enhance drug efficacy and bioavailability compared to other compounds in its class.

Industrial Applications

Synthesis of Fine Chemicals
In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceutical intermediates. Its ability to act as a versatile precursor makes it valuable for producing complex molecules used in various applications, including agrochemicals and specialty chemicals .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In vitro studies demonstrated that derivatives of 2-propyl compounds exhibit cytotoxic effects on cancer cell lines, indicating their potential role in cancer therapy.
  • Pharmacokinetic Studies : Investigations into the absorption and metabolism of 2-propyl derivatives revealed favorable pharmacokinetic profiles that support their use in drug formulation.

作用機序

The mechanism of action of 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways, leading to the observed biological effects. The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, play a crucial role in determining its bioavailability and efficacy.

類似化合物との比較

2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

  • Molecular Formula : C₁₁H₁₈N₂O
  • Key Differences : The substitution of a butyl group (vs. propyl) at the 2-position increases hydrophobicity and molecular weight (194.27 g/mol ) .
  • Applications : This compound and its hydrochloride salt (CAS: 151257-01-1) serve as precursors in Irbesartan synthesis. The hydrochloride form is classified as a skin sensitizer (Category 1) and hazardous to aquatic environments .
  • Safety Profile : Higher acute toxicity (Acute Tox. 4, H302) compared to the propyl derivative, which lacks explicit hazard classifications in available data .

Irbesartan (2-Butyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one)

  • Molecular Formula : C₂₅H₂₈N₆O
  • Key Differences : Incorporates a tetrazole ring and biphenylmethyl group , critical for angiotensin II receptor binding. The extended structure confers therapeutic activity, unlike the propyl analog, which lacks these pharmacophores .
  • Pharmacological Role : Clinically used for hypertension management; inhibits angiotensin II-induced vasoconstriction .

4'-((4-Oxo-2-propyl-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

  • Molecular Formula : C₂₄H₂₅N₃O
  • Key Differences : Combines the spirocyclic core with a biphenyl-carbonitrile moiety , increasing molecular weight to 371.47 g/mol . This compound is an intermediate in Irbesartan synthesis, highlighting the role of the propyl-spiro scaffold in constructing complex drug molecules .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) pKa Density (g/cm³)
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one C₁₀H₁₆N₂O 180.25 13.23 1.22
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one C₁₁H₁₈N₂O 194.27 N/A N/A
Irbesartan C₂₅H₂₈N₆O 428.53 ~4.5* N/A

*Predicted based on tetrazole ionization.

Table 2. Hazard Classifications

Compound Skin Sensitization Aquatic Toxicity Acute Toxicity
This compound Not classified Not classified Not classified
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl Category 1 Chronic Cat. 2 H302
Irbesartan Not classified Not classified H319 (Eye Irrit.)

生物活性

Overview

2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of a diazaspiro ring system fused with a non-enone moiety. The molecular formula is C10H16N2OC_{10}H_{16}N_{2}O with a molecular weight of 180.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and the induction of oxidative stress in malignant cells. Specific studies have reported significant cytotoxic effects against various cancer cell lines, including breast and renal cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Its unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways critical for cellular function. The pharmacokinetics of the compound—encompassing absorption, distribution, metabolism, and excretion—play a crucial role in determining its bioavailability and therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-oneButyl group instead of propylSimilar antimicrobial properties; differing potency
2-Methyl-1,3-diazaspiro[4.4]non-1-en-4-oneMethyl group leading to different reactivityVaries in anticancer efficacy compared to propyl variant

The propyl substitution in this compound is significant as it influences both its reactivity and interaction with biological targets, making it a valuable compound for further research and potential therapeutic applications .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against various human tumor cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range across several tested lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These findings suggest promising potential for this compound as a lead in anticancer drug development .

Investigation into Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This highlights the compound's potential utility in treating infections caused by resistant strains of bacteria .

Q & A

Q. Basic

Property Value/Range Method
Melting point155–157°CDifferential scanning calorimetry (DSC)
LogP (lipophilicity)~2.5 (predicted)HPLC retention time
SolubilityLow in water; soluble in DMSO, DMFShake-flask method

Advanced : Computational tools (e.g., COSMO-RS) predict solubility in mixed solvents. Hygroscopicity assays (Karl Fischer titration) guide storage conditions (e.g., desiccants for hydrochloride salts) .

How do functional groups in this compound influence its reactivity?

Q. Basic

  • Spiro ring strain : The 4.4 spiro system imposes steric constraints, favoring ring-opening reactions under acidic conditions.
  • Amide group : Participates in hydrogen bonding, affecting solubility and intermolecular interactions .
    Advanced : Mechanistic studies (e.g., kinetic isotope effects) reveal whether reactions proceed via SN1 or SN2 pathways. Time-resolved IR spectroscopy monitors intermediate formation during ring-opening .

What safety precautions are required when handling this compound?

Q. Basic

  • Hazard classification : Skin sensitizer (Category 1), aquatic toxicity (Chronic Category 2) .
  • PPE : Gloves (nitrile), goggles, and fume hoods for powder handling.
    Advanced : Environmental risk assessments (OECD Test Guideline 308) evaluate degradation in water/sediment systems. LC-MS monitors trace residues in lab waste .

How can biological activity studies be designed for this compound?

Q. Advanced

  • Target identification : Use SPR (surface plasmon resonance) or thermal shift assays to screen protein targets.
  • In vitro models : Primary cell lines (e.g., HEK293) assess cytotoxicity (MTT assay) .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 2-butyl derivatives) to identify critical substituents .

What computational approaches are suitable for modeling this compound?

Q. Advanced

  • Molecular docking : AutoDock Vina predicts binding modes to receptors (e.g., angiotensin II for antihypertensive analogs) .
  • MD simulations : GROMACS models conformational dynamics in aqueous solutions (≥100 ns trajectories) .
  • QM/MM : Hybrid calculations elucidate reaction mechanisms (e.g., spiro ring-opening) .

How should contradictory data in crystallographic or spectroscopic analyses be resolved?

Q. Advanced

  • Multi-method validation : Cross-validate NMR with X-ray data. For ambiguous NOEs, use 2D NOESY at 800 MHz .
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands for refinement .
  • Dynamic effects : Variable-temperature NMR resolves exchange broadening in flexible regions .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Heat management : Use flow reactors to control exothermic reactions.
  • Purification : Simulated moving bed (SMB) chromatography improves yield for polar intermediates .
  • Byproduct analysis : LC-MS tracks impurities; design orthogonal protecting groups to minimize side reactions .

How does the compound’s spiro architecture impact its pharmacokinetic profile?

Q. Advanced

  • Metabolic stability : CYP450 assays (e.g., human liver microsomes) identify oxidation sites.
  • Bioavailability : LogD adjustments (e.g., prodrug strategies) enhance membrane permeability .
  • Excretion : Radiolabeled studies (¹⁴C tracing) quantify renal vs. hepatic clearance .

Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Technique Key Peaks Reference
¹H NMRδ 1.2–1.5 (m, propyl CH₂), δ 3.8 (s, spiro CH)
¹³C NMRδ 170.1 (C=O), δ 95.3 (spiro C)
IR1680 cm⁻¹ (C=O stretch)

Q. Table 2. Hazard Classification (EU Regulation)

Hazard Classification Code
Skin sensitizationCategory 1H317
Aquatic toxicity (chronic)Category 2H411
Acute toxicity (oral)Category 4H302

Notes

  • Contradictions : Discrepancies in synthetic yields (42% vs. 76% in ) suggest solvent purity or catalyst batch variations.
  • Gaps : Limited in vivo data in evidence; recommend cross-referencing with angiotensin II antagonist studies (e.g., Irbesartan ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one
Reactant of Route 2
2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。